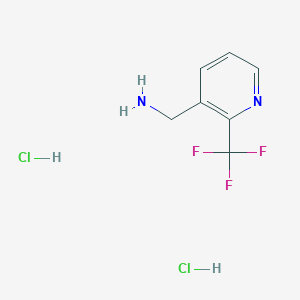

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Description

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride (CAS: 1380300-70-8) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring and an aminomethyl (-CH₂NH₂) substituent at the 3-position. The dihydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. This compound is part of a broader class of trifluoromethyl-substituted pyridines, which are valued for their metabolic stability, lipophilicity, and bioactivity in drug discovery .

Properties

CAS No. |

1380300-70-8 |

|---|---|

Molecular Formula |

C7H8ClF3N2 |

Molecular Weight |

212.60 g/mol |

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;/h1-3H,4,11H2;1H |

InChI Key |

NTRNEKHRIRXVIS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CN.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the methanamine group. One common method includes the reaction of 2-chloro-3-(trifluoromethyl)pyridine with methanamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The pharmaceutical industry has shown significant interest in (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride due to its potential as a lead compound in drug discovery.

Potential Therapeutic Applications

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives may inhibit specific cancer-related pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

- Enzyme Inhibition : The compound is being investigated for its ability to interact with enzymes involved in various metabolic pathways, potentially leading to new therapeutic agents .

Case Study: Anticancer Activity

A study examined the effects of pyridine derivatives on cancer cell lines, revealing that modifications to the pyridine structure can significantly enhance cytotoxicity against specific cancer types. The incorporation of the trifluoromethyl group was found to improve binding affinity to target proteins, suggesting a promising avenue for drug development .

Agrochemical Applications

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is also relevant in agrochemical formulations, particularly in the development of crop protection agents.

Use in Pesticides

The trifluoromethyl group is known to increase the efficacy of agrochemicals by enhancing their stability and activity against pests. Research has identified several derivatives that have been approved for use in agricultural applications, showcasing their effectiveness in protecting crops from various pathogens .

Table 1: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| Fluazifop-butyl | Trifluoromethyl-pyridine derivative | Herbicide | 95 |

| Other TFMP derivatives | Various | Insecticide/Fungicide | 90-92 |

Material Science

In material science, (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride shows promise as a building block for new materials.

Development of Ligands and Catalysts

Due to its unique electronic properties, this compound can serve as a ligand in coordination chemistry or as a catalyst in organic reactions. Its ability to form stable complexes with metals opens avenues for developing novel catalytic systems .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. This makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Trifluoromethylpyridyl Methanamines

- (4-(Trifluoromethyl)pyridin-3-yl)methanamine hydrochloride (CAS: 1185138-23-1): This isomer features the -CF₃ group at the 4-position instead of the 2-position (as in the target compound). Molecular weight (MW: 228.61) is slightly lower due to the absence of a second HCl moiety compared to the dihydrochloride form .

- (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride (CAS: 1187932-68-8): Here, the -CF₃ group is at the 3-position, and the aminomethyl is at the 2-position. This configuration may sterically hinder interactions with planar binding sites, differentiating it from the target compound .

Key Insight : The 2-CF₃/3-CH₂NH₂ arrangement in the target compound optimizes electronic effects for enhanced hydrogen bonding and π-stacking in medicinal chemistry applications compared to its isomers .

Pyridyl Methanamines with Aromatic or Heterocyclic Modifications

1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride (CAS: 859833-18-4):

This compound incorporates a biphenyl system (pyridine linked to benzene), increasing molecular rigidity and π-system surface area (MW: 257.16). Such structural complexity may improve selectivity for kinase inhibitors but reduces solubility compared to the target compound .[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride (CID: 91811803):

The fused triazolo-pyridine ring introduces additional hydrogen-bonding sites (N atoms) and enhances metabolic resistance. However, the bulkier structure (MW: 272.17) may limit blood-brain barrier penetration relative to the simpler pyridine scaffold of the target compound .

Fluorinated Pyridine Derivatives with Varied Substituents

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride :

Replacing -CF₃ with a single fluorine atom reduces electron-withdrawing effects, lowering acidity of the pyridine nitrogen. The ethanamine backbone (vs. methanamine) increases conformational flexibility, which could influence pharmacokinetics .- 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride (Enamine Ltd): The ether linkage (-O-) and ethanamine chain distinguish this derivative.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | MW | Key Structural Feature | Notable Property |

|---|---|---|---|---|---|

| Target Compound | 1380300-70-8 | C₇H₉Cl₂F₃N₂ | 277.06 | 2-CF₃, 3-CH₂NH₂ (pyridine) | High metabolic stability, moderate logP |

| (4-CF₃-pyridin-3-yl)methanamine HCl | 1185138-23-1 | C₇H₈ClF₃N₂ | 228.61 | 4-CF₃, 3-CH₂NH₂ (pyridine) | Lower dipole moment than target |

| 1-(2-Pyridin-3-ylphenyl)methanamine·2HCl | 859833-18-4 | C₁₂H₁₄Cl₂N₂ | 257.16 | Biphenyl system | Enhanced π-stacking, reduced solubility |

| [7-CF₃-triazolo-pyridin-3-yl]methanamine·2HCl | N/A | C₈H₉Cl₂F₃N₄ | 272.17 | Fused triazolo-pyridine | High hydrogen-bonding capacity |

| (R)-1-(5-F-pyridin-3-yl)ethanamine·2HCl | N/A | C₇H₁₀Cl₂FN₂ | 229.08 | 5-F, ethanamine backbone | Increased flexibility, lower logP |

Biological Activity

(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound characterized by its unique trifluoromethyl group and a pyridine ring. This compound, often utilized in medicinal chemistry, exhibits potential biological activity due to its structural features, which may allow it to interact with various biological targets.

Structural Characteristics

The molecular structure of (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can be represented as follows:

- Chemical Formula : C₇H₇F₃N₂·2HCl

- Molecular Weight : 211.06 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to permeate biological membranes. The methanamine moiety contributes to its reactivity and interaction with biological systems.

Biological Activity Assessment

The biological activity of (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can be evaluated through various bioassays, including:

- MTT Assay : This assay measures cell viability and proliferation in response to treatment with the compound.

- Cell Cycle Analysis : This method assesses the effects of the compound on different phases of the cell cycle in cancer cells.

Table 1: Comparative Biological Activities of Pyridine Derivatives

Case Studies

- Toxicological Study : A case study reported a patient experiencing methemoglobinemia after exposure to 5-amino-2-(trifluoromethyl)pyridine, highlighting potential toxic effects associated with similar compounds . This underscores the need for careful assessment of safety profiles in pharmacological applications.

- Anticancer Research : In vitro studies on derivatives of pyridine demonstrated varying degrees of antiproliferative activity against human cancer cell lines such as MCF-7 and HCT116, indicating that modifications in structure can significantly influence biological outcomes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, and how can yield be optimized?

- Methodology : A common approach involves coupling reactions using trifluoromethyl-substituted pyridine precursors. For example, Suzuki-Miyaura cross-coupling with boronic acids (e.g., ) or reductive amination of aldehydes. Optimize yields by using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) to neutralize HCl byproducts, as described in phosphazene synthesis ( ). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.23–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS) to confirm molecular ions (e.g., m/z 366 [M+H] for analogous structures in ). Nuclear magnetic resonance (NMR) spectroscopy (particularly and ) can verify the trifluoromethyl group and amine protonation states .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC and quantify impurities using calibration curves. highlights the need for anhydrous storage due to hygroscopicity, while dihydrochloride salts generally exhibit enhanced stability compared to free bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

- Methodology : Cross-validate methods by replicating protocols from , and 11 while controlling variables like catalyst loading (e.g., palladium for cross-coupling) or reaction time. Use advanced purification techniques (e.g., preparative HPLC in ) to isolate byproducts. Compare spectral data with published LCMS (m/z) and retention times to identify inconsistencies .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in medicinal chemistry applications?

- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution on the pyridine ring, directing reactions to specific positions (e.g., para to CF). Computational studies (e.g., density functional theory) can predict regioselectivity, as seen in ’s synthesis of pyrimidine derivatives. Experimentally, compare reaction outcomes with non-fluorinated analogs .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity. For enzyme inhibition studies, employ kinetic assays (e.g., IC determination) with purified targets. suggests its use as a pharmaceutical intermediate, implying potential bioactivity. Molecular docking simulations (e.g., using PyMOL) can model interactions with active sites .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Methodology : Transition from batch to flow chemistry for improved heat and mass transfer, particularly for exothermic steps like HCl salt formation ( ). Use process analytical technology (PAT) for real-time monitoring. Validate scalability by comparing impurity profiles (via HPLC in ) between small- and large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.